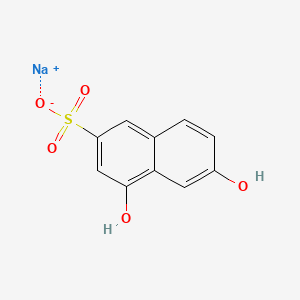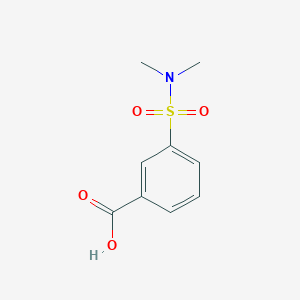
Sodium 4,6-Dihydroxynaphthalene-2-sulfonate
Descripción general
Descripción
Sodium 4,6-dihydroxynaphthalene-2-sulfonate is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with hydroxyl and sulfonate functional groups. This compound is not directly discussed in the provided papers, but its structural relatives are. For instance, sodium 4-amino-3-hydroxynaphthalene-1-sulfonate (AHNSA–Na salt) is a structurally similar compound that has been synthesized and studied for its electroactive and semiconducting properties . Another related compound is the disodium p-terphenyl-4,4''-disulfonate, which features a polymeric structure with sodium ions coordinated by sulfonate groups . These compounds are of interest due to their potential applications in various fields, including electronics and materials science.
Synthesis Analysis
The synthesis of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate involves electrochemical polymerization from its aqueous solution . The process yields a water-soluble polymeric material with semiconducting and electroactive properties. The synthesis of related sulfonated naphthalene compounds, such as the one studied in paper , involves sulfomethylation, where sodium hydroxymethanesulfonate reacts with 7-amino-4-hydroxynaphthalene-2-sulfonic acid under specific conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of the polymeric product from the electrochemical polymerization of AHNSA–Na salt has been characterized using various spectroscopic techniques, including FTIR, Raman, NMR, and ESR . The structure consists mainly of dimer units formed via N–C6 and N–C8 coupling reactions. In the case of disodium p-terphenyl-4,4''-disulfonate, the sodium ion is sevenfold coordinated by oxygen atoms from sulfonate groups, forming layers interconnected by terphenyl moieties .
Chemical Reactions Analysis
The poly(AHNSA–Na salt) exhibits redox activity, as confirmed by cyclic voltammetry, and its paramagnetic nature is proved by ESR spectroscopy . The presence of naphthoiminoquinonoid and benzenoid segments indicates the prevalence of partly and fully oxidized bipolaronic forms of the polymer. The sulfomethylation reaction studied in paper is another example of a chemical reaction involving sulfonated naphthalene derivatives, leading to a product with specific functional groups.
Physical and Chemical Properties Analysis
The polymeric products synthesized from AHNSA–Na salt have been found to have molecular weights up to approximately 6300, with oligomers (8-mer to 12-mer) as the predominant species . The electroactive polymer is water-soluble, which is a significant physical property for its potential applications. The intensity ratio of two new bands in the UV–visible spectrum assigned to the polaronic and bipolaronic forms of the polymer, along with the spectroscopic evidence, suggests a complex set of physical and chemical properties that are influenced by the degree of oxidation of the polymer .
Aplicaciones Científicas De Investigación
Photocatalytic Applications
Research on the photocatalytic oxidation of naphthalene derivatives in aqueous nano-TiO2 suspensions highlights an eco-friendly method for dihydroxylation processes, suggesting potential applications in environmental cleanup and organic synthesis processes (Zhang, 2005).
Energy Storage Systems
Sodium metal anodes, essential for emerging energy storage systems like sodium-sulfur and sodium-selenium batteries, indicate the relevance of sodium-based compounds in developing advanced battery technologies. These batteries present promising solutions for high-energy-density and cost-effective energy storage, applicable in grid storage and portable electronics (Lee et al., 2019).
Pharmaceutical Applications
Although the focus here is not on drug use or dosage, it's noteworthy that sodium derivatives, such as sodium tanshinone IIA sulfonate, demonstrate broad pharmacological activities, including cardiovascular and anti-inflammatory effects. This underscores the potential medicinal relevance of sodium-based sulfonates in pharmaceutical research (Wang, 2011).
High-Temperature Sodium Batteries
The development of high-temperature sodium batteries, with a focus on solid electrolytes like NASICON and beta-alumina, reveals the critical role of sodium compounds in enhancing the thermal stability, reliability, and energy density of sodium-based batteries. This is particularly important for applications requiring long cycle life and high power density, such as electric vehicles and stationary energy storage (Hueso et al., 2013).
Room Temperature Sodium-Sulfur Batteries
Emerging research on room temperature sodium-sulfur batteries suggests significant potential for sodium compounds in next-generation energy storage solutions. These batteries offer a low-cost option for large-scale energy storage, with ongoing research focused on enhancing their electrochemical performance and overcoming challenges related to durability and energy efficiency (Kumar et al., 2018).
Environmental Applications
The degradation of polyfluoroalkyl chemicals, with sulfonate derivatives like perfluorooctane sulfonate (PFOS) playing a central role, highlights the environmental significance of sulfonate compounds. Understanding their microbial degradation pathways is crucial for addressing pollution and ensuring the ecological safety of industrial chemicals (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
sodium;4,6-dihydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S.Na/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKTXVDOGQVIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232594 | |
| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4,6-Dihydroxynaphthalene-2-sulfonate | |
CAS RN |
83732-66-5 | |
| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4,6-dihydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)





![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)




